5-Hydroxy-2-methylbenzonitrile

Descripción

Significance and Research Context of Benzonitrile (B105546) Derivatives

Benzonitrile and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano group (-C≡N). atamankimya.com This structural motif serves as a versatile building block in organic synthesis and is a key component in a wide array of functional materials and biologically active molecules. atamankimya.comontosight.ai The nitrile group, with its distinct electronic properties, can participate in various chemical transformations, making benzonitrile derivatives valuable precursors for the synthesis of more complex molecules. ontosight.ai

In the realm of medicinal chemistry, benzonitrile derivatives are extensively studied for their potential therapeutic applications. ontosight.aiontosight.ai The incorporation of different functional groups onto the benzonitrile scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and stability, which are crucial for drug design. ontosight.ai Researchers have explored benzonitrile derivatives for a range of biological activities, including enzyme inhibition, receptor modulation, and antimicrobial effects. ontosight.ai For instance, certain benzonitrile-containing compounds have been investigated as inhibitors for enzymes involved in various disease pathways. ontosight.ai

Historical Perspective of Investigations into the Chemical Compound and Analogues

The history of benzonitrile itself dates back to 1844, when it was first reported by Hermann Fehling. atamankimya.comwikipedia.org He identified the compound as a product of the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and coined the term "benzonitrile," which subsequently gave its name to the entire class of nitrile compounds. atamankimya.comwikipedia.org

Over the years, research into benzonitrile and its analogues has expanded significantly. Early studies focused on understanding the fundamental chemical properties and reactivity of these compounds. The development of new synthetic methodologies, such as the Rosenmund–von Braun reaction, further facilitated the preparation and investigation of a wide variety of benzonitrile derivatives. wikipedia.org

The exploration of substituted benzonitriles, such as hydroxy and methyl-substituted analogues, has been driven by the desire to understand how different functional groups influence the molecule's properties and reactivity. For example, the presence of a hydroxyl group can increase water solubility and provide a site for further chemical modification. The study of compounds like 2-Hydroxy-5-methylbenzonitrile and other isomers provides valuable comparative data for understanding structure-activity relationships within this chemical class. chemscene.com

Scope and Objectives of Current Academic Research Endeavors on 5-Hydroxy-2-methylbenzonitrile (B6151872)

Current research on this compound is multifaceted, spanning various areas of chemistry and related sciences. A primary objective is the development of efficient and scalable synthetic routes to produce this compound with high purity. researchgate.net This is crucial for its availability for further research and potential applications.

A significant portion of the research focuses on exploring the utility of this compound as a key intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. For example, it can serve as a building block for the creation of novel pharmaceutical compounds.

Furthermore, researchers are investigating the specific chemical and physical properties of this compound to understand how its unique substitution pattern influences its behavior in chemical reactions and biological systems. This includes studying its reactivity, spectroscopic characteristics, and potential interactions with biological targets. The insights gained from these studies contribute to the broader understanding of benzonitrile chemistry and can guide the design of new molecules with desired functionalities.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 101349-82-0 |

| Molecular Formula | C8H7NO |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | Cc1ccc(O)cc1C#N |

| InChI Key | QJYPEKRACVFCFF-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. chemicalbook.comfluorochem.co.ukuni.lu

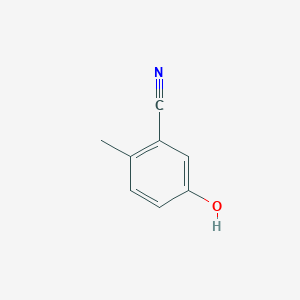

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H7NO |

|---|---|

Peso molecular |

133.15 g/mol |

Nombre IUPAC |

5-hydroxy-2-methylbenzonitrile |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-8(10)4-7(6)5-9/h2-4,10H,1H3 |

Clave InChI |

QJYPEKRACVFCFF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)O)C#N |

Origen del producto |

United States |

Synthetic Methodologies for 5 Hydroxy 2 Methylbenzonitrile and Its Precursors

Established Synthetic Routes to 5-Hydroxy-2-methylbenzonitrile (B6151872)

The transformation of readily available starting materials into this compound can be accomplished through several synthetic strategies. The most prominent of these involves the diazotization and subsequent hydrolysis of an amino-substituted precursor.

Synthesis via Diazotization-Hydrolysis of 5-Amino-2-methylbenzonitrile (B1273788)

A well-established and frequently utilized method for the synthesis of this compound is the diazotization of 5-Amino-2-methylbenzonitrile, followed by hydrolysis of the resulting diazonium salt. researchgate.netgoogle.comlibretexts.org This two-step process is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group to a hydroxyl group.

The reaction sequence begins with the treatment of 5-Amino-2-methylbenzonitrile with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as sulfuric acid, at low temperatures (usually below 5 °C) to form the corresponding arenediazonium salt. researchgate.netlibretexts.org The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

Following the formation of the diazonium salt, the reaction mixture is heated. This induces the hydrolysis of the diazonium group, leading to the evolution of nitrogen gas and the formation of the desired this compound. researchgate.net A detailed protocol involves dissolving 5-Amino-2-methylbenzonitrile in a solution of sulfuric acid and water, followed by the addition of crushed ice. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. After a short period, urea (B33335) is added to quench any excess nitrous acid. The reaction mixture is then added to a refluxing solution of sodium sulfate (B86663) and sulfuric acid in water and refluxed for a period to drive the hydrolysis to completion. The product can then be extracted using an organic solvent like ethyl acetate (B1210297). researchgate.net

Table 1: Key Steps in the Diazotization-Hydrolysis of 5-Amino-2-methylbenzonitrile

| Step | Reagents and Conditions | Purpose |

| Diazotization | 5-Amino-2-methylbenzonitrile, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water, < 5 °C | Formation of the arenediazonium salt. |

| Quenching | Urea | Removal of excess nitrous acid. |

| Hydrolysis | Heat (reflux), Sodium Sulfate (Na₂SO₄) | Conversion of the diazonium salt to the hydroxyl group. |

| Workup | Ethyl acetate extraction | Isolation of the final product. |

Alternative Synthetic Approaches and Reaction Optimization

While the diazotization-hydrolysis route is common, alternative strategies for synthesizing hydroxylated benzonitriles exist, often focusing on improving yield, safety, and efficiency. For instance, the Sandmeyer reaction, a related process involving copper salts, is a powerful tool for introducing various functional groups, including hydroxyl groups, onto an aromatic ring via a diazonium salt intermediate. libretexts.org The use of copper(I) oxide in an aqueous solution of copper(II) nitrate (B79036) can facilitate the conversion of an arenediazonium salt to a phenol (B47542). libretexts.org

Reaction optimization is a critical aspect of synthesizing this compound efficiently. Key parameters that can be adjusted to improve yield and purity include temperature control during diazotization, the choice of acid, and the method of hydrolysis. For example, careful control of reagent stoichiometry is essential to minimize side reactions. Furthermore, in-line monitoring techniques like FTIR or HPLC can be employed to track the progress of the reaction in real-time, allowing for precise adjustments to conditions.

Synthesis of Key Precursors and Intermediates

The availability and purity of starting materials are paramount for the successful synthesis of the target compound. This section outlines the preparation of key precursors for this compound.

Preparation of 5-Amino-2-methylbenzonitrile

5-Amino-2-methylbenzonitrile is the direct precursor for the diazotization-hydrolysis synthesis of this compound. chemicalbook.com A common route to this intermediate begins with the nitration of a suitable toluene (B28343) derivative, followed by the reduction of the nitro group to an amine. For example, 2-methyl-5-nitrobenzonitrile (B181607) can be reduced to 5-Amino-2-methylbenzonitrile. chemicalbook.com This reduction can be achieved using various reagents, with catalytic hydrogenation being a common and clean method.

Table 2: Physicochemical Properties of 5-Amino-2-methylbenzonitrile

| Property | Value |

| CAS Number | 50670-64-9 |

| Molecular Formula | C₈H₈N₂ |

| Melting Point | 88-91 °C |

| Boiling Point | 110 °C at 22 mmHg |

Synthesis of Related Substituted Benzonitriles as Building Blocks

The synthesis of a wide array of substituted benzonitriles is crucial for developing new chemical entities and for structure-activity relationship studies. These compounds often serve as versatile building blocks in organic synthesis. researchgate.net

Methods for synthesizing substituted benzonitriles are diverse and include:

Nucleophilic Aromatic Substitution: Halogenated benzonitriles can undergo nucleophilic aromatic substitution, where a halogen is replaced by another functional group. For instance, the fluorine atom in 2-bromo-5-fluorobenzonitrile (B41413) is susceptible to nucleophilic attack. ossila.com

Palladium-Catalyzed Cyanation: This method involves the reaction of an aryl halide or triflate with a cyanide source, such as potassium cyanide or copper(I) cyanide, in the presence of a palladium catalyst.

From Aldehydes: Aromatic aldehydes can be converted to nitriles. One approach involves the formation of an oxime intermediate by reacting the aldehyde with hydroxylamine, followed by dehydration to the nitrile. acs.org

Photolysis: Electron-donating substituted phenyl halides or esters can be converted to the corresponding benzonitriles by irradiation in the presence of potassium cyanide in an aqueous acetonitrile (B52724) solution. rsc.org

From Enaminones: Enaminones can react with various reagents to yield polyfunctionally substituted benzonitriles. researchgate.net

These methods provide access to a broad range of substituted benzonitriles, which can then be further functionalized to create a variety of complex molecules.

Green Chemistry Principles and Sustainable Synthesis Approaches for the Chemical Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.matandfonline.comkahedu.edu.in

For the synthesis of this compound and related compounds, several green chemistry principles can be applied:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Rearrangement and addition reactions are generally preferred over substitution and elimination reactions from an atom economy perspective. tandfonline.com

Use of Safer Solvents and Reagents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or solvent-less reaction conditions, is a key goal. imist.makahedu.edu.in For example, reactions can be carried out in aqueous media to avoid the use of toxic solvents like benzene (B151609). imist.ma

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. kahedu.edu.inacs.org The use of microwave irradiation or sonochemistry can sometimes provide alternative energy sources to drive reactions more efficiently. tandfonline.comsci-hub.se

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts can improve reaction rates and selectivity, leading to more efficient processes. tandfonline.comresearchgate.net

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. kahedu.edu.in This can be achieved by designing synthetic routes with fewer steps and higher yields. imist.ma

In the context of synthesizing hydroxylated benzonitriles, a greener approach to the formation of the nitrile group itself could involve avoiding highly toxic reagents. For example, a non-classical approach for nitrile formation using hydroxylamine-O-sulfonic acid has been developed for a related compound, which avoids the use of cyanide and undesirable solvents. researchgate.net Such innovations highlight the ongoing efforts to develop more sustainable synthetic methodologies.

Chemical Transformations and Reactivity Profiles of 5 Hydroxy 2 Methylbenzonitrile

The reactivity of 5-Hydroxy-2-methylbenzonitrile (B6151872) is characterized by the interplay of its hydroxyl and nitrile moieties, as well as the aromatic ring.

Reactions Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo various transformations.

The nitrile group in derivatives of benzonitrile (B105546) can be reduced to form a primary amine. For instance, the reduction of 3-fluoro-6-hydroxy-2-methylbenzonitrile (B1447274), a structurally similar compound, yields 3-fluoro-6-hydroxy-2-methylbenzylamine. This transformation highlights a common reactivity pattern for the nitrile group in this class of compounds.

The nitrile group can be hydrolyzed to a carboxylic acid. For example, 3-hydroxy-2-methylbenzonitrile (B1322566) can be hydrolyzed to 3-hydroxy-2-methylbenzoic acid in a mixture of water, glacial acetic acid, and concentrated sulfuric acid under reflux. google.com This reaction demonstrates the conversion of the nitrile functionality into a carboxylic acid under acidic conditions.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group imparts specific reactivity to the molecule, allowing for a range of functionalization reactions.

The hydroxyl group of hydroxybenzonitrile derivatives can be oxidized. For example, the hydroxyl group in 3-fluoro-6-hydroxy-2-methylbenzonitrile can be oxidized to a ketone or aldehyde. This indicates that the hydroxyl group in this compound is susceptible to oxidation to form a carbonyl derivative.

The hydroxyl group can readily undergo alkylation. A common method involves reacting the hydroxybenzonitrile with an alkyl halide in the presence of a base. For instance, this compound has been methylated using methyl iodide and potassium carbonate in dimethylformamide. arkat-usa.org Similarly, etherification can be achieved under basic conditions, such as reacting a hydroxy aryl nitrile with a bromo reagent in the presence of potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) or acetone. google.com Acylation of similar phenolic compounds is also a well-established transformation. engineering.org.cn

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

| Acylation | Acyl halide/anhydride, Base | Ester |

| Etherification | Bromo reagent, Base (e.g., K₂CO₃) | Ether |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzonitrile Core

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity influenced by the existing substituents.

The hydroxyl group is a strongly activating group and directs electrophiles to the ortho and para positions. lkouniv.ac.in Conversely, the nitrile group is a deactivating group and directs incoming electrophiles to the meta position. lkouniv.ac.in The methyl group is a weakly activating, ortho, para-director. libretexts.org In this compound, the powerful activating effect of the hydroxyl group will dominate, directing electrophilic substitution primarily to the positions ortho and para to it.

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

The structure of this compound, featuring a phenolic hydroxyl group, a nitrile moiety, and an activated aromatic ring, allows for a variety of metal-mediated transformations. Palladium-catalyzed cross-coupling reactions, in particular, represent a powerful toolkit for elaborating the core structure, although they often require initial functionalization of the hydroxyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The direct use of the phenolic hydroxyl group in palladium-catalyzed cross-coupling is challenging. However, its conversion to a triflate (trifluoromethanesulfonyl) or a related sulfonate ester transforms it into an excellent leaving group (Ar-OTf), enabling a range of standard cross-coupling protocols. libretexts.org This two-step approach allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the C5 position.

Suzuki-Miyaura Coupling: After conversion to 5-triflyloxy-2-methylbenzonitrile, the compound can be coupled with a wide array of aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base. consensus.appmdpi.comnih.gov This reaction is a cornerstone of biaryl synthesis.

Buchwald-Hartwig Amination: The triflated derivative can undergo C-N bond formation with primary or secondary amines, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands (e.g., BINAP, XPhos). libretexts.orgresearchgate.netorganic-chemistry.org This provides a direct route to 5-amino-2-methylbenzonitrile (B1273788) derivatives.

Sonogashira Coupling: The C-O bond of the triflate can be coupled with terminal alkynes using a co-catalytic system of palladium and copper(I), yielding 5-alkynyl-2-methylbenzonitrile derivatives. thieme-connect.com

Another advanced strategy is the directed C-H activation/arylation . sigmaaldrich.comtcichemicals.com The hydroxyl group can act as an internal directing group, facilitating palladium-catalyzed C-H bond activation at the ortho positions (C4 and C6). This allows for the direct formation of a C-C bond with an aryl halide or another coupling partner, bypassing the need to pre-functionalize the molecule. rsc.orgrsc.org

Other Metal-Mediated Transformations

Beyond palladium, other metals can be used to mediate specific transformations of the functional groups in this compound.

Catalytic Hydrogenation: The nitrile group is susceptible to reduction. Depending on the catalyst and reaction conditions, it can be selectively hydrogenated.

Using catalysts like Raney Nickel or Rhodium on alumina (B75360) can reduce the nitrile to a primary amine, yielding 5-hydroxy-2-methylbenzylamine.

Under harsher conditions or with specific palladium catalysts, the nitrile can be reduced further to a methyl group, a process known as hydrodecyanation.

The aromatic ring itself can be hydrogenated to a cyclohexyl ring under more forcing conditions using catalysts like rhodium or ruthenium, though this generally requires high pressures and temperatures and would also reduce the nitrile group. libretexts.org

The following table summarizes potential metal-catalyzed transformations for this compound.

| Reaction Type | Substrate Modification | Typical Catalysts/Reagents | Potential Product(s) |

| Suzuki-Miyaura Coupling | O-Triflylation | Pd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂ | 5-Aryl-2-methylbenzonitrile |

| Buchwald-Hartwig Amination | O-Triflylation | Pd₂(dba)₃, XPhos, NaOtBu, R₂NH | 5-(Dialkylamino)-2-methylbenzonitrile |

| Sonogashira Coupling | O-Triflylation | PdCl₂(PPh₃)₂, CuI, Et₃N, R-C≡CH | 5-Alkynyl-2-methylbenzonitrile |

| Directed C-H Arylation | None | Pd(OAc)₂, Ag₂O, Ar-X | 4-Aryl-5-hydroxy-2-methylbenzonitrile |

| Nitrile Hydrogenation | None | Raney Ni, H₂, NH₃/EtOH | 5-Hydroxy-2-methylbenzylamine |

Chemo- and Regioselectivity in Synthetic Design and Reaction Outcomes

The presence of three distinct functional groups on the aromatic ring—hydroxyl, methyl, and nitrile—governs the chemo- and regioselectivity of reactions involving this compound. Careful selection of reagents and conditions is crucial to target the desired position or functional group. rsc.org

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In this compound, the primary competition is between the nucleophilic phenolic hydroxyl group and the electrophilic nitrile group.

O-Alkylation vs. N-participation: The hydroxyl group is acidic and readily deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and will readily undergo O-alkylation with alkyl halides or O-acylation with acyl chlorides, leaving the nitrile group untouched. acs.org This is the most common chemoselective reaction for this type of substrate.

Reduction: The nitrile group can be selectively reduced without affecting the phenolic hydroxyl group. For example, catalytic hydrogenation can convert the nitrile to a primary amine while preserving the phenol (B47542). mdpi.com Conversely, protecting the phenol as an ether would allow for a broader range of reducing agents to be used on the nitrile.

Ritter-type Reactions: Under strong acidic conditions, the hydroxyl group could potentially be protonated and eliminated to form a carbocation, which could be trapped by the nitrile intramolecularly, though this is less common. More typically, in the presence of an external alcohol and strong acid, the nitrile can undergo a Ritter reaction to form an N-substituted amide after hydrolysis. researchgate.net

Regioselectivity

Regioselectivity is critical in reactions that modify the aromatic ring, such as electrophilic aromatic substitution. The outcome is determined by the cumulative electronic effects of the existing substituents. wikipedia.org

-OH group: A powerful activating, ortho, para-directing group. It strongly directs electrophiles to the C4 and C6 positions.

-CH₃ group: A moderately activating, ortho, para-directing group. It activates the C1, C3, and C5 positions, but its effect is weaker than the hydroxyl group.

-CN group: A strongly deactivating, meta-directing group. It deactivates the entire ring, particularly the ortho and para positions (C1, C3, C5), and directs incoming electrophiles to the C4 and C6 positions.

The directing effects of the hydroxyl and nitrile groups are synergistic, both steering incoming electrophiles to the C4 and C6 positions. The activating nature of the hydroxyl group dominates the deactivating nature of the nitrile, making the ring reactive towards electrophiles at these specific sites. The C4 position is sterically less hindered than the C6 position (which is flanked by the -OH and -CH₃ groups), suggesting that substitution at C4 may be favored. nih.gov

The following table outlines the expected regiochemical outcomes for common electrophilic substitution reactions.

| Reaction Type | Reagents | Predicted Major Regioisomer(s) | Controlling Factors |

| Bromination | Br₂ / Acetic Acid | 4-Bromo-5-hydroxy-2-methylbenzonitrile | Strong directing effect of -OH group to ortho position. |

| Nitration | HNO₃ / H₂SO₄ | 5-Hydroxy-2-methyl-4-nitrobenzonitrile | Powerful ortho, para-directing -OH group overrides deactivating -CN. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Hydroxy-2-methyl-4-acylbenzonitrile | Strong coordination of AlCl₃ with the -OH and -CN groups may complicate the reaction, but C4 is the electronically favored position. |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | The C4 position is activated by the hydroxyl group and meta to the nitrile. |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Hydroxy 2 Methylbenzonitrile and Its Derivatives

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups within a molecule. preprints.org For 5-Hydroxy-2-methylbenzonitrile (B6151872) and its derivatives, these methods reveal characteristic vibrational modes.

The FT-IR and FT-Raman spectra of benzonitrile (B105546) derivatives are characterized by several key absorptions. The nitrile (C≡N) stretching vibration is a prominent feature, typically appearing in the range of 2220-2240 cm⁻¹. researchgate.net For instance, in 3-chloro-4-fluoro-benzonitrile, this band is observed at 2233 cm⁻¹, and for 2-fluoro-5-methylbenzonitrile (B33194), it is at 2252 cm⁻¹. researchgate.net The hydroxyl (O-H) group, a key feature of this compound, gives rise to a broad stretching band in the region of 3200–3500 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H in-plane and out-of-plane bending vibrations appear at lower wavenumbers. researchgate.netderpharmachemica.com The presence of a methyl group introduces C-H stretching and bending vibrations, which are often coupled with other vibrational modes. researchgate.net

Detailed band assignments for related benzonitrile derivatives have been performed with the aid of computational methods like Density Functional Theory (DFT). researchgate.netjchps.comijtsrd.com These calculations help to correlate the experimental vibrational frequencies with specific atomic motions within the molecule.

Table 1: Typical Vibrational Frequencies for Benzonitrile Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2240 | researchgate.net |

| Hydroxyl (O-H) | Stretching | 3200 - 3500 | |

| Aromatic C-H | Stretching | > 3000 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity of atoms in a molecule. mdpi.com For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure. bldpharm.comcapot.com

In the ¹H NMR spectrum of a related compound, 4-hydroxybenzonitrile, the aromatic protons appear as doublets at approximately 7.56 ppm and 6.95 ppm. rsc.org For substituted benzonitriles, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The hydroxyl proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent, often in the range of 5.0–6.0 ppm. The methyl protons of the 2-methyl group would be expected to appear as a singlet in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-hydroxybenzonitrile, the carbon bearing the hydroxyl group (C-OH) resonates at a downfield chemical shift of around 160.38 ppm, while the nitrile carbon (C≡N) appears around 119.30 ppm. rsc.org The chemical shifts of the aromatic carbons are also distinct and provide further structural confirmation. rsc.org In this compound, the positions of the hydroxyl and methyl groups on the benzene (B151609) ring can be unambiguously determined by analyzing the coupling patterns and chemical shifts in both the ¹H and ¹³C NMR spectra. bldpharm.com

Table 2: Representative NMR Data for Hydroxybenzonitrile Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 8.0 | |

| ¹H | Hydroxyl Proton | 5.0 - 6.0 (broad) | |

| ¹³C | C-OH | ~160 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to determine the elemental composition of a molecule with high accuracy. mdpi.comrsc.org This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision, which allows for the unambiguous determination of the molecular formula. rsc.org

For this compound (C₈H₇NO), the predicted monoisotopic mass is 133.05276 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a molecular ion peak corresponding to this mass. rsc.orgacs.org For example, in the HRMS analysis of a similar compound, 4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile, the calculated m/z for the deprotonated molecule [M-H]⁻ was 201.0281, and the found value was 201.0278, confirming its elemental composition. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can also provide additional structural information.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is Single Crystal X-ray Diffraction. krossing-group.descielo.bruib.no This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO).

For benzonitrile derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π→π* and n→π* transitions. researchgate.net For instance, a derivative, 2-(1H-benzo[d]imidazol-2-yl)-5-hydroxybenzonitrile, exhibits a UV-Vis absorption peak at 254.5 nm. rsc.org The solvent can influence the position of these absorption bands. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectrum. researchgate.net The study of the electronic spectrum of this compound would provide valuable information about its electronic structure and conjugation.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoro-benzonitrile |

| 2-fluoro-5-methylbenzonitrile |

| 4-hydroxybenzonitrile |

| 4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile |

| 4-bromo-2-methylbenzonitrile (B1267194) |

| Co(II) complex of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile |

Computational Chemistry and Theoretical Investigations of 5 Hydroxy 2 Methylbenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Geometrical Optimization and Electronic Structure

Quantum chemical calculations are foundational for understanding a molecule's three-dimensional shape and the distribution of its electrons. Methods like Density Functional Theory (DFT), particularly with functionals like B3LYP, are standard for optimizing molecular geometries to their lowest energy state. nih.gov For example, studies on related compounds like 2-fluoro-5-methylbenzonitrile (B33194) and 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile have successfully used DFT with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to calculate bond lengths and angles that show good agreement with experimental X-ray diffraction data. nih.govresearchgate.net Such calculations would be essential to establish the fundamental structure of 5-Hydroxy-2-methylbenzonitrile (B6151872), but specific optimized parameters for this molecule are not documented in the reviewed literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific spectral peaks to the stretching, bending, or torsional motions of atoms within the molecule. ijtsrd.com This has been performed for numerous benzonitrile (B105546) derivatives, such as 2-fluoro-5-methylbenzonitrile and 4-Bromo-3-methylbenzonitrile, where DFT calculations helped assign the fundamental modes, including the characteristic C≡N nitrile stretch. jchps.comresearchgate.net A similar analysis for this compound would clarify its spectroscopic signature, but published reports containing this analysis are absent.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify reactive sites by highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net MEP maps have been generated for compounds like 2-amino-5-fluorobenzonitrile (B1271947) and 4-Bromo-3-methylbenzonitrile to predict their reactive behaviors and intermolecular interactions. jchps.comderpharmachemica.com An MEP analysis of this compound would map its electrostatic potential, revealing how the hydroxyl, methyl, and nitrile groups influence its reactivity, but such a map is not available in the literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to predicting a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the molecule's stability and the energy required for excitation. nih.gov For related Schiff base and fluorinated benzonitriles, FMO analysis has been used to characterize their electronic properties and predict transition types. nih.govresearchgate.netderpharmachemica.com A corresponding FMO analysis for this compound would be highly informative, but the HOMO-LUMO energies and their distributions have not been specifically reported.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of Lewis-like bonding structures, lone pairs, and delocalizing donor-acceptor interactions. wisc.edufaccts.de It quantifies the stabilization energies associated with intramolecular charge transfer, hyperconjugation, and hydrogen bonding. NBO analyses have been reported for various substituted benzonitriles, revealing the nature of their internal bonding and stability. derpharmachemica.comgrafiati.com For this compound, an NBO analysis would elucidate the interactions involving the hydroxyl and nitrile groups, but these specific findings are not present in the available research.

Prediction of Nonlinear Optical (NLO) Properties through Quantum Chemical Methods

Computational methods can predict the nonlinear optical (NLO) properties of molecules by calculating their polarizability and hyperpolarizability tensors. ijtsrd.com Materials with significant NLO properties are important in optoelectronics and photonics. derpharmachemica.com Theoretical NLO studies have been conducted on compounds like 2-amino-5-fluorobenzonitrile, assessing their potential for such applications. derpharmachemica.com A computational screening of this compound for NLO properties has not been published.

Conformational Analysis and Potential Energy Surfaces

For molecules with rotatable bonds, conformational analysis is performed to identify the most stable conformers and the energy barriers between them. This involves mapping the potential energy surface as a function of dihedral angle rotations. For this compound, the orientation of the hydroxyl group could lead to different conformers. A detailed conformational analysis would reveal the most stable arrangement and its energetic landscape. However, no such studies were found in the searched literature.

Role of 5 Hydroxy 2 Methylbenzonitrile As a Synthetic Intermediate and Precursor in Chemical Research

Utilization in the Synthesis of Complex Organic Molecules

The utility of the substituted benzonitrile (B105546) framework is prominently demonstrated in the synthesis of complex pharmaceutical agents. A closely related analog, 3-Ethyl-4-hydroxy-5-methylbenzonitrile, serves as a critical intermediate in the creation of Cenerimod. mdpi.comgoogle.com Cenerimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator investigated for the treatment of autoimmune diseases like systemic lupus erythematosus. mdpi.comgoogle.com

Table 1: Key Synthetic Reactions Involving the Hydroxybenzonitrile Scaffold This table is interactive. Click on the headers to sort.

| Starting Material | Key Reagent(s) | Product | Application Context | Yield | Reference(s) |

|---|---|---|---|---|---|

| 3-Ethyl-4-hydroxy-5-methylbenzonitrile | (R)-solketal | Chiral phenol (B47542) ether | Intermediate for Cenerimod | 71% | mdpi.com, google.com |

| 2-Ethyl-6-methylaniline | Bromine, Copper(I) cyanide, NaNO₂/H₂SO₄ | 3-Ethyl-4-hydroxy-5-methylbenzonitrile | 1st Gen. Cenerimod intermediate | 40-45% | mdpi.com |

Application in the Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry and materials science. ijrar.orgarkat-usa.org Benzonitrile derivatives, particularly 2-formylbenzonitriles, are recognized as useful starting materials for preparing nitrogen-containing heterocycles such as isoindolinones and isoindoles. organic-chemistry.org While the 5-hydroxy-2-methylbenzonitrile (B6151872) scaffold can be a precursor to these formylated derivatives, direct and extensively documented applications of this compound itself in the cyclization reactions to form diverse heterocyclic systems are not widely reported in the reviewed scientific literature.

However, related derivatives have been shown to participate in the formation of heterocyclic structures. For example, 5-Amino-2-methylbenzonitrile (B1273788) can be used to prepare 5-(2,4-dioxothiazolidin-3-yl)-2-methylbenzonitrile by reacting it with thioglycolic acid methyl ester. uomus.edu.iq This highlights the potential of the functionalized methylbenzonitrile core to serve as a foundation for building heterocyclic rings, even if specific examples starting directly from the hydroxy- derivative are limited.

Precursor in Materials Chemistry Research (e.g., polymers, coatings)

In materials science, small organic molecules with multiple functional groups are essential for building larger, functional materials like polymers or specialized coatings. sigmaaldrich.com this compound, with its hydroxyl (-OH) and nitrile (-C≡N) groups, is identified as a material building block. These functional groups offer reaction sites for polymerization. The hydroxyl group can undergo esterification or etherification to be incorporated into polyester (B1180765) or polyether chains, while the nitrile group can be involved in polymerization reactions or be chemically modified post-polymerization to tune the material's properties. While specific, large-scale industrial polymers or coatings based on this compound are not detailed in the available literature, its classification as a building block indicates its potential utility in this research area. sigmaaldrich.com

Intermediate in the Synthesis of Analogues for Structure-Reactivity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, where systematic modification of a lead compound's structure helps to understand how its chemical makeup relates to its biological activity. Substituted benzonitriles are frequently used as scaffolds in such studies.

By synthesizing a series of analogues where substituents on the benzonitrile ring are varied, researchers can probe the effects of sterics, electronics, and lipophilicity on the molecule's interaction with a biological target. For instance, in the development of inhibitors for various enzymes, analogues of a lead benzonitrile compound are created by introducing different groups (e.g., halogens, alkyl groups, hydroxyl groups) at various positions on the ring. google.combldpharm.com The ethyl group at position 3 in an analog like 3-ethyl-4-hydroxy-5-methylbenzonitrile, for example, introduces steric bulk that can influence reactivity and enhance stability in certain coupling reactions. google.com The comparison between this ethyl analog and a tert-butyl analog reveals significant differences in lipophilicity, which in turn affects their suitability for reactions in aqueous environments. google.com

Table 2: Example of Structural Modifications on Benzonitrile Analogs for SAR Studies This table is interactive. Click on the headers to sort.

| Base Scaffold | Modification | Resulting Compound Name | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Hydroxy-methyl-benzonitrile | Add Ethyl group at C3 | 3-Ethyl-4-hydroxy-5-methylbenzonitrile | Increased steric bulk, enhanced stability in coupling reactions. | google.com |

| Hydroxy-benzonitrile | Add tert-Butyl group at C3 | 3-(tert-Butyl)-4-hydroxybenzonitrile | Significantly increased hydrophobicity (logP ~2.8). | google.com |

Ligand Design and Coordination Chemistry Studies with Metal Ions

The structure of this compound makes its derivatives excellent candidates for use as ligands in coordination chemistry. A Schiff base ligand, (E)-2-((2-hydroxybenzylidene) amino)-5-methylbenzonitrile, can be synthesized from a derivative of the title compound. This ligand is then used to form coordination complexes with metal ions, such as Cobalt(II).

In a typical synthesis, the Schiff base ligand is prepared and then reacted with a metal salt, like cobalt(II) acetate (B1210297) tetrahydrate, in a suitable solvent mixture such as dichloromethane/methanol. Spectroscopic analysis is used to confirm the structure of the resulting metal complex. Based on infrared spectral data, the ligand acts as a bidentate chelator, coordinating to the Co(II) ion through the oxygen atom of the phenolate (B1203915) group and the nitrogen atom of the imine group, forming a tetrahedral geometry around the metal center. Such studies are crucial for developing new metal-based catalysts, materials, and therapeutic agents with tailored electronic and structural properties.

Table 3: Spectroscopic Evidence for Co(II) Complex Formation This table is interactive. Click on the headers to sort.

| Spectroscopic Method | Functional Group | Ligand (HL) Wavenumber (cm⁻¹) | Co(II) Complex Wavenumber (cm⁻¹) | Interpretation | Reference(s) |

|---|---|---|---|---|---|

| FT-IR | Phenolic C-O | ~1280 | Shifts to higher frequency | Involvement of phenolate oxygen in coordination. | |

| FT-IR | Azomethine C=N | ~1616 | Shifts to lower frequency | Involvement of imine nitrogen in coordination. | |

| FT-IR | New Band (N/A) | Not Present | ~510 | Corresponds to the new Metal-Oxygen (M-O) bond. |

Future Directions and Emerging Research Avenues for 5 Hydroxy 2 Methylbenzonitrile

Development of Novel and Highly Efficient Catalytic Synthetic Methodologies

The synthesis of aromatic nitriles, including 5-Hydroxy-2-methylbenzonitrile (B6151872), is moving beyond traditional methods that often require harsh conditions or toxic reagents. nih.govscribd.com Future research is intensely focused on catalytic solutions that offer higher efficiency, selectivity, and sustainability.

One promising area is the use of non-noble metal oxide-based nanocatalysts. For instance, nitrogen-doped graphene-layered non-noble metal oxides have been shown to be stable and durable catalysts for the synthesis of various nitriles from alcohols using aqueous ammonia and molecular oxygen. nih.gov Another approach involves the ammoxidation of alkylbenzenes, where transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) fabricated within the sub-nano spaces of zeolites can catalyze the reaction with high selectivity (up to 99%) and suppress combustion byproducts. medcraveonline.com

Furthermore, transition-metal-catalyzed cyanation reactions are evolving to become more sustainable alternatives to classical methods like Sandmeyer or Rosenmund–von Braun reactions. scribd.comresearchgate.net Research is also exploring fluoride-catalyzed systems for the dehydration of primary amides to nitriles, which utilize hydrosilanes as reagents under mild conditions, avoiding the waste associated with stoichiometric reagents. organic-chemistry.org

These catalytic advancements could lead to more direct and cost-effective routes to this compound, minimizing waste and energy consumption.

| Catalytic Approach | Catalyst/Reagent System | Key Advantages | Relevant Findings |

|---|---|---|---|

| Nanocatalysis | Nitrogen-doped graphene-layered non-noble metal oxides | Environmentally benign, stable, durable, avoids toxic cyanides. nih.gov | Enables synthesis from readily available alcohols with aqueous ammonia and O₂. nih.gov |

| Ammoxidation in Zeolites | Transition metal oxide clusters in β-zeolite pores | High selectivity (up to 99%), suppresses combustion side reactions. medcraveonline.com | Allows for higher reactant concentrations compared to industrial processes. medcraveonline.com |

| Fluoride-Catalyzed Dehydration | Tetrabutylammonium fluoride (TBAF) with hydrosilanes | Mild conditions, high selectivity, avoids stoichiometric waste. organic-chemistry.org | Successfully applied to a wide range of aromatic and aliphatic amides. organic-chemistry.org |

| Metal-Free Conversion | POCl₃, DMF, followed by molecular iodine in aqueous ammonia | Operational simplicity, low toxicity, readily available reagents. organic-chemistry.org | Efficient for converting electron-rich aromatics into nitriles in a one-pot process. organic-chemistry.org |

Exploration of Advanced Reactivity Patterns under Nontraditional Conditions

Investigating the reactivity of this compound under nontraditional conditions is a key avenue for discovering novel transformations and synthetic pathways. Techniques such as microwave-assisted synthesis, electrochemistry, and photocatalysis can dramatically alter reaction kinetics and selectivity.

Microwave-assisted protocols have been shown to produce aromatic nitriles from aldehydes in a one-pot synthesis with excellent yields in significantly shorter reaction times (1–2 minutes) compared to conventional heating methods. semanticscholar.org This high-speed synthesis could be adapted for the rapid production or modification of this compound.

Electrochemistry offers a sustainable method for producing aromatic nitriles by transforming toluene (B28343) derivatives using water, ammonia, and a simple catalyst at room temperature and standard pressure, thereby avoiding the high temperatures and aggressive chemicals of industrial processes. sciencelink.net Photocatalysis is another emerging field, with methods being developed for arene C–H amination using photocatalytically generated N-heterocyclic radicals, which could enable direct functionalization of the aromatic ring of benzonitrile (B105546) derivatives under mild conditions. acs.org Furthermore, exploring reactions such as the [3+2] cycloaddition with benzonitrile N-oxide can lead to the synthesis of complex heterocyclic structures, a reaction pathway that can be studied and optimized under various nontraditional conditions. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

ML models, such as "random forest" algorithms, have demonstrated startlingly accurate predictions of reaction yields while varying multiple reaction components. princeton.edu These models can be trained on large datasets of chemical reactions from databases to suggest optimal catalysts, solvents, and reagents for a new transformation. beilstein-journals.org This predictive power reduces the need for extensive trial-and-error experimentation, saving time and resources. princeton.edu

Beyond reaction optimization, ML is a powerful tool for de novo compound design. schrodinger.comresearchgate.net By learning from vast libraries of existing molecules, generative AI models can propose entirely new chemical structures based on the this compound scaffold that are optimized for specific biological or material properties. schrodinger.comnih.gov This integration of ML into the design-synthesis-test cycle can significantly shorten the timeline for discovering new functional molecules. nih.gov

| ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Reaction Condition Prediction | Algorithms predict optimal catalysts, solvents, and reagents for a given reaction. princeton.edubeilstein-journals.org | Faster optimization of synthesis and functionalization reactions. |

| Yield and Selectivity Prediction | Models forecast the outcome (e.g., yield, stereoselectivity) of a chemical reaction. eurekalert.orgrjptonline.org | Prioritization of high-yielding synthetic routes before laboratory work begins. |

| De Novo Molecular Design | Generative models create novel molecular structures with desired properties. schrodinger.comresearchgate.net | Discovery of new derivatives for applications in pharmaceuticals or materials science. |

| Virtual Screening | ML models rapidly screen large virtual libraries for compounds with high predicted activity. frontiersin.org | Efficient identification of promising candidates for further experimental testing. |

Expanding Theoretical Modeling for Predictive Chemical Synthesis and Property Characterization

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that complement experimental work. For this compound, expanding the use of theoretical modeling, particularly Density Functional Theory (DFT), can provide a deeper understanding of its structure, reactivity, and properties.

DFT calculations can be used to predict a wide range of molecular characteristics, including geometrical parameters (bond lengths and angles), vibrational frequencies for interpreting FT-IR and FT-Raman spectra, and electronic properties. researchgate.netorientjchem.org Such studies have been performed on the closely related 5-fluoro-2-methylbenzonitrile, demonstrating the utility of this approach. researchgate.net

Moreover, computational methods are crucial for predicting reactivity. For instance, a combined DFT and experimental approach has been used to determine the energetics of a cysteine nucleophilic attack on nitrile-carrying compounds, providing a tool to predict reactivity and potential toxicity. nih.govacs.org Molecular dynamics (MD) simulations can also be employed to investigate bulk properties and intermolecular interactions, such as ring stacking in liquid benzonitrile. acs.org By applying these theoretical models to this compound, researchers can predict its behavior in different chemical environments, design more effective synthetic strategies, and characterize its properties before engaging in extensive laboratory synthesis.

Investigations into Sustainable and Environmentally Benign Chemical Processing of the Compound

Adherence to the principles of green chemistry is a critical future direction for the chemical industry. msu.edu Research into the synthesis and processing of this compound will increasingly focus on sustainable and environmentally benign methods that minimize waste, reduce energy consumption, and avoid hazardous substances. jddhs.comresearchgate.net

A key area of development is biocatalysis, which uses enzymes to perform chemical transformations. Nitrilase enzymes, found in microorganisms and plants, can catalyze the conversion of nitrile-containing compounds into their corresponding carboxylic acids and ammonia in a single step, often with high selectivity and under mild, aqueous conditions. openbiotechnologyjournal.comresearchgate.netnih.gov This offers a green alternative to harsh chemical hydrolysis.

The development of synthetic routes that use safer solvents and auxiliaries, such as water or supercritical CO₂, is another important goal. jddhs.comresearchgate.net Electrochemical methods, which use electricity to drive reactions, can reduce the need for chemical reagents and operate at ambient temperatures. sciencelink.net The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, will guide the design of new synthetic pathways. tudelft.nl By focusing on renewable feedstocks, catalytic efficiency, and waste reduction, the entire lifecycle of this compound can be made more sustainable. msu.edutudelft.nl

Q & A

Q. How can computational models predict the environmental or toxicological behavior of this compound?

- Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models using software like EPI Suite to estimate biodegradation half-lives or ecotoxicity. Validate predictions with experimental assays (e.g., Daphnia magna acute toxicity tests). Cross-reference with EFSA’s systematic review frameworks for risk assessment .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s spectroscopic or chromatographic behavior?

- Methodology : Replicate experiments using identical instrumentation and standards. For example, NMR chemical shifts may vary due to solvent deuteration levels or pH; use buffered deuterated solvents for consistency. Share raw data (e.g., FID files) for peer validation .

Q. What causes variability in reported biological activity, and how can it be addressed?

- Methodology : Standardize assay protocols (e.g., cell line passage number, serum-free media) and use positive/negative controls. For in vitro studies, ensure compound solubility via pre-treatment with DMSO (≤0.1% v/v). Meta-analyses of published IC50 values can identify outliers linked to methodological differences .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.